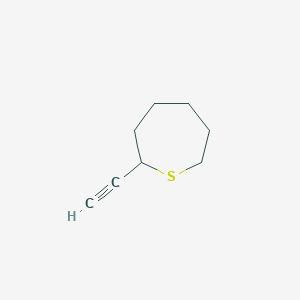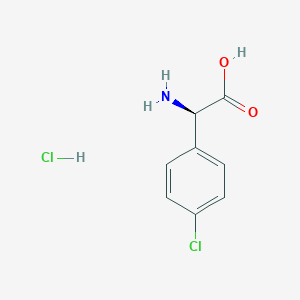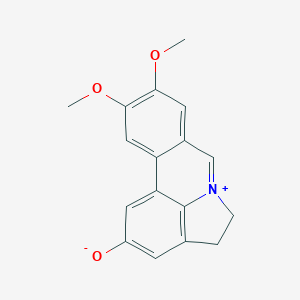![molecular formula C19H22N4O2 B035075 9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide CAS No. 100113-19-7](/img/structure/B35075.png)
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is a synthetic compound belonging to the class of acridine derivatives. These compounds are known for their intercalating properties with DNA, making them significant in the field of medicinal chemistry, particularly in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- typically involves multiple steps, starting from acridine derivatives. The process includes:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Carboxylation: Introduction of a carboxamide group.
Alkylation: Addition of the dimethylaminoethyl side chain.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as strong acids for nitration, reducing agents like hydrogen gas or metal catalysts for reduction, and alkylating agents for the addition of the dimethylaminoethyl group .
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield .
化学反应分析
Types of Reactions
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions on the acridine ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Involves nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can be further modified for specific applications in medicinal chemistry .
科学研究应用
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its DNA intercalating properties, affecting DNA replication and transcription.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
作用机制
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. It also targets topoisomerase enzymes, trapping them in a cleavable complex with DNA, leading to DNA strand breaks and cell death .
相似化合物的比较
Similar Compounds
- N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- 9-amino-DACA
- N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide
Uniqueness
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methoxy- is unique due to the presence of the methoxy group, which enhances its DNA intercalating ability and potentially increases its efficacy as an anticancer agent. The dimethylaminoethyl side chain also contributes to its solubility and cellular uptake .
属性
CAS 编号 |
100113-19-7 |
|---|---|
分子式 |
C19H22N4O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
9-amino-N-[2-(dimethylamino)ethyl]-2-methoxyacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)9-8-21-19(24)15-11-12(25-3)10-14-17(20)13-6-4-5-7-16(13)22-18(14)15/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24) |
InChI 键 |
VZKXVQWVLAQACG-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
规范 SMILES |
CN(C)CCNC(=O)C1=CC(=CC2=C(C3=CC=CC=C3N=C12)N)OC |
Key on ui other cas no. |
100113-19-7 |
同义词 |
9-Amino-N-(2-(dimethylaino)ethyl)-2-methoxy-4-acridinecarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
![2-(Pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B34998.png)



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-4-methyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B35022.png)



